![molecular formula C12H17N3O B12999122 5-Isobutyl-4,5-dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one](/img/structure/B12999122.png)
5-Isobutyl-4,5-dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Isobutyl-4,5-dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one is a heterocyclic compound that belongs to the class of diazepines This compound is characterized by its unique structure, which includes a pyridine ring fused to a diazepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isobutyl-4,5-dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
5-Isobutyl-4,5-dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
5-Isobutyl-4,5-dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Isobutyl-4,5-dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar pyridine ring structure and have been studied for their biological activities.
2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives: These compounds have shown high anti-tumor activity and are structurally related to the diazepine ring system.
Uniqueness
5-Isobutyl-4,5-dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one is unique due to its specific isobutyl substitution and the combination of pyridine and diazepine rings
Properties
Molecular Formula |
C12H17N3O |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
5-(2-methylpropyl)-3,4-dihydro-1H-pyrido[2,3-b][1,4]diazepin-2-one |
InChI |
InChI=1S/C12H17N3O/c1-9(2)8-15-7-5-11(16)14-10-4-3-6-13-12(10)15/h3-4,6,9H,5,7-8H2,1-2H3,(H,14,16) |
InChI Key |
DTLRMLSCHUEKJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1CCC(=O)NC2=C1N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


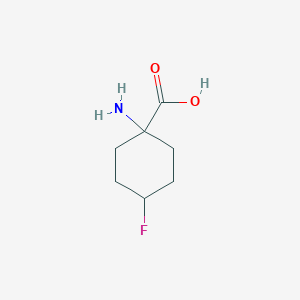

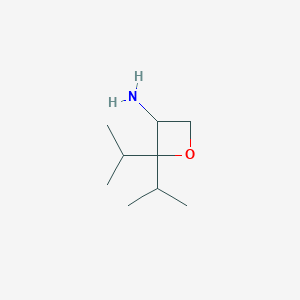
![2-(2-(tert-Butoxycarbonyl)-6-fluoro-2-azaspiro[3.3]heptan-6-yl)-2-methylpropanoic acid](/img/structure/B12999062.png)
![8-Fluoro-5-oxa-2-azaspiro[3.4]octane hydrochloride](/img/structure/B12999067.png)
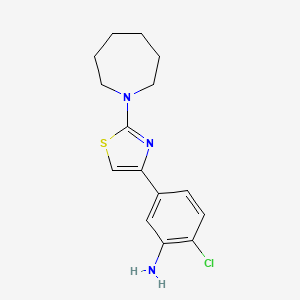
![2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-8-amine hydrochloride](/img/structure/B12999084.png)


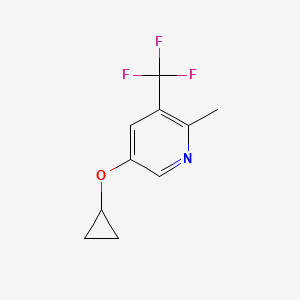
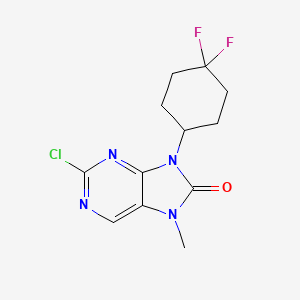
![(S)-2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12999096.png)


